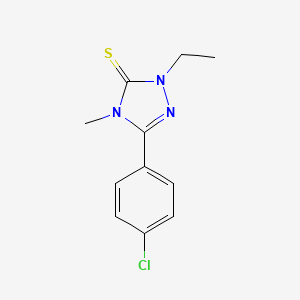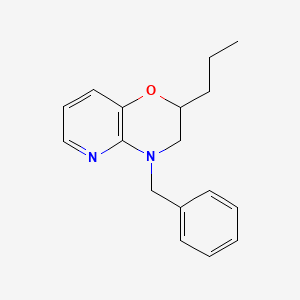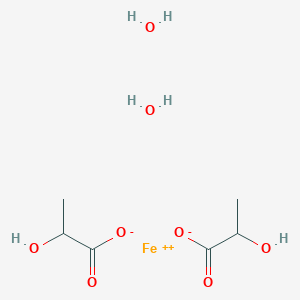
Ferrous lactate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrous lactate dihydrate, also known as iron(II) lactate dihydrate, is a coordination complex of iron(II) with lactate ligands. It is commonly used as a food additive, nutritional supplement, and in various industrial applications. The compound appears as greenish-white crystals or light green powder and is known for its solubility in water and negligible solubility in alcohol .
準備方法
Synthetic Routes and Reaction Conditions
Ferrous lactate dihydrate can be synthesized through several reactions. One common method involves the reaction of calcium lactate with iron(II) sulfate:
Ca(C3H5O3)2(aq) + FeSO4(aq) → CaSO4(s) + Fe(C3H5O3)2(aq)
Another route involves the combination of lactic acid with calcium carbonate and iron(II) sulfate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then dried and processed into the desired form for various applications .
化学反応の分析
Types of Reactions
Ferrous lactate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize upon exposure to air, forming iron(III) compounds.
Reduction: It can be reduced under specific conditions to form iron(0) or other lower oxidation state iron compounds.
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) lactate, while reduction can produce metallic iron .
科学的研究の応用
Ferrous lactate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various iron-containing compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: this compound is used to treat iron-deficiency anemia and as a nutritional supplement to fortify foods with iron.
Industry: It is used in the production of proton-exchange membrane fuel cells (PEMFCs) and as a color retention agent in food processing .
作用機序
The mechanism of action of ferrous lactate dihydrate involves its role as a source of iron(II) ions. In biological systems, these ions are essential for the production of hemoglobin and other iron-containing proteins. The compound interacts with molecular targets such as transferrin and ferritin, facilitating iron transport and storage .
類似化合物との比較
Similar Compounds
- Ferrous fumarate
- Ferrous gluconate
- Ferrous sulfate
- Ferric citrate
- Iron(II) oxalate dihydrate
Uniqueness
Ferrous lactate dihydrate is unique due to its specific coordination with lactate ligands, which provides distinct solubility and stability properties. Compared to other iron supplements like ferrous sulfate and ferrous gluconate, this compound is less likely to cause gastrointestinal side effects and has better bioavailability .
特性
CAS番号 |
1654003-97-0 |
|---|---|
分子式 |
C6H14FeO8 |
分子量 |
270.02 g/mol |
IUPAC名 |
2-hydroxypropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
InChIキー |
HBBOMTPSSVKNES-UHFFFAOYSA-L |
正規SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


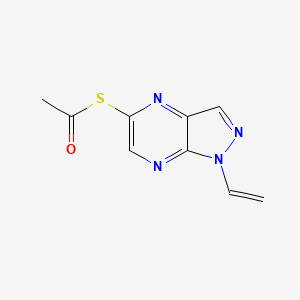
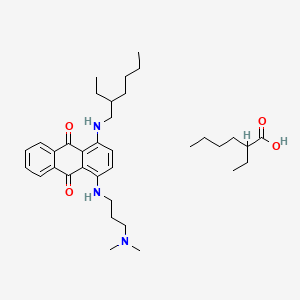
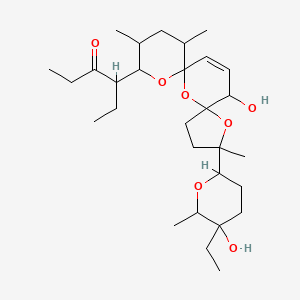
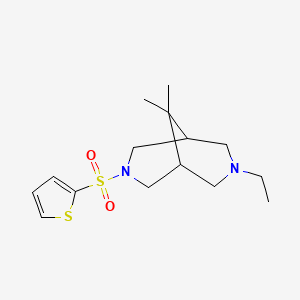
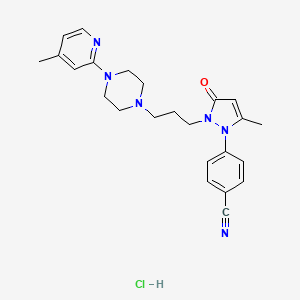
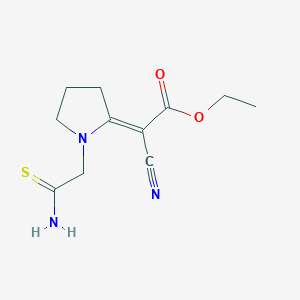
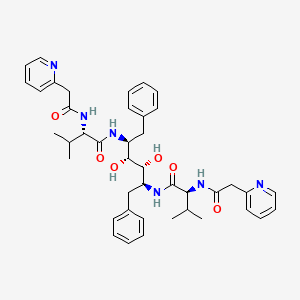
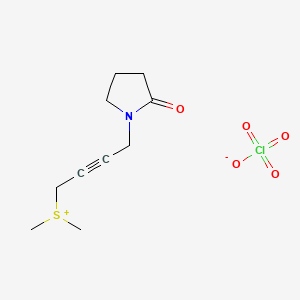
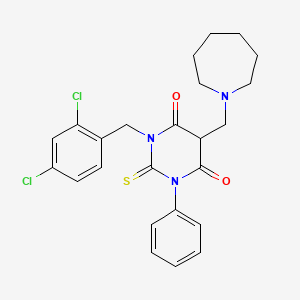
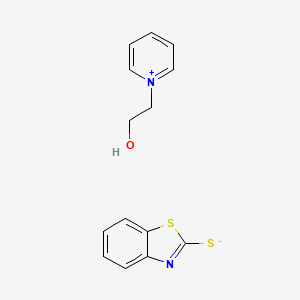

![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
